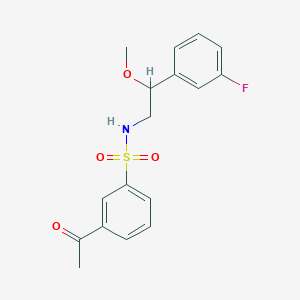

3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide

Description

3-Acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-acetyl substituent on the benzene ring and a branched N-substituent: a 2-(3-fluorophenyl)-2-methoxyethyl group. This structural profile suggests applications in enzyme inhibition (e.g., histone deacetylases, HDACs) or metalloenzyme engineering, as inferred from structurally related compounds in the literature .

Properties

IUPAC Name |

3-acetyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c1-12(20)13-5-4-8-16(10-13)24(21,22)19-11-17(23-2)14-6-3-7-15(18)9-14/h3-10,17,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRQMMWVFZOXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H16FNO3S

- Molecular Weight : 307.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It functions as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are critical in the progression of diseases such as cancer and inflammation.

- Cellular Impact : It affects cell signaling pathways, promoting apoptosis in cancer cells while sparing normal cells.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : In vitro studies have shown that the compound induces apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme inhibition | Targets specific metabolic enzymes |

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Case Study on Cancer Treatment :

- A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers.

- The mechanism was linked to the activation of caspase pathways, indicating a robust anticancer effect.

-

Case Study on Inflammation :

- In a model of induced inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6.

- This suggests a potential application in treating inflammatory diseases.

Research Findings

Recent research findings reinforce the therapeutic potential of this compound:

- A patent application describes the synthesis and potential applications of various benzenesulfonamide derivatives, including this compound, emphasizing its role as a therapeutic agent against multiple diseases .

- Further studies are required to fully elucidate its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

3-Acetyl-N-(2-(2-(4-(Trifluoromethyl)Phenyl)Thiazol-4-yl)Ethyl)Benzenesulfonamide (CAS 896607-92-4)

- Molecular Formula : C₂₀H₁₇F₃N₂O₃S₂

- Molecular Weight : 454.5 g/mol

- Key Features : Replaces the methoxyethyl-fluorophenyl group with a thiazole ring linked to a trifluoromethylphenyl group.

- Implications: The thiazole and trifluoromethyl groups enhance lipophilicity (logP ≈ 3.8 predicted) and may improve target binding via π-π stacking. The acetyl group is retained, suggesting shared pharmacophore features with the target compound. No direct biological data are reported, but thiazole-containing sulfonamides are often explored as kinase or protease inhibitors .

3-Chloro-N-(3-Furanylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide

- Molecular Formula : C₁₆H₁₅ClN₂O₃S₂

- Molecular Weight : 402.9 g/mol

- Key Features : Dual N-substituents (furanylmethyl and thienylmethyl) and chloro/methoxy groups on the benzene core.

- Implications : Heterocyclic substituents (furan, thiophene) may enhance solubility and electronic interactions. The lack of an acetyl group could reduce hydrogen-bonding capacity compared to the target compound. Such derivatives are frequently investigated for antifungal activity .

Variations in N-Substituents

3-Acetyl-N-(2-Aminoethyl)Benzenesulfonamide

- Molecular Formula : C₁₀H₁₄N₂O₃S

- Molecular Weight : 245.06 g/mol

- Key Features: Simplified N-substituent (2-aminoethyl) with retained acetyl group.

- Implications: The amino group enables metal coordination, making it suitable for artificial metalloenzyme engineering. Reported synthesis yields (30%) suggest synthetic challenges compared to bulkier N-substituents .

N-Ethyl-N-(2-Methoxyphenyl)Benzenesulfonamide

- Molecular Formula: C₁₅H₁₇NO₃S

- Molecular Weight : 291.4 g/mol

- Key Features : Ethyl and 2-methoxyphenyl N-substituents.

- Implications : The methoxyphenyl group provides moderate electron-donating effects, differing from the electron-withdrawing 3-fluorophenyl group in the target compound. Such derivatives are often explored for antibacterial or anti-inflammatory activity .

Fluorine-Containing Analogues

4-Fluoro-3-Methoxy-N-(2-Methoxyethyl)Benzenesulfonamide

- Molecular Formula: C₁₀H₁₄FNO₄S

- Molecular Weight : 263.3 g/mol

- Key Features : Fluorine at the 4-position and methoxy at the 3-position on the benzene core.

- Implications: The fluorine position (4- vs.

[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid

- Key Features: Boronic acid derivative with a methoxyethylphenoxy group.

- Implications : Demonstrated potent HDAC inhibition (IC₅₀ = 1 µM) in Magnaporthe oryzae. The methoxyethyl group mirrors the target compound’s substituent, suggesting shared binding motifs. The acetyl group in the target compound may further enhance activity through additional interactions .

Data Table: Structural and Functional Comparison

Key Research Findings

- Acetyl Group Significance : The 3-acetyl group in benzenesulfonamides is critical for hydrogen-bonding interactions in enzyme active sites, as seen in HDAC inhibitors .

- Fluorine Position : 3-Fluorophenyl substituents enhance electron-withdrawing effects, improving binding affinity compared to 4-fluoro analogues .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-acetyl-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonamide bond formation via nucleophilic substitution between a sulfonyl chloride and an amine-containing intermediate. Key steps include:

- Sulfonylation : Reacting 3-acetylbenzenesulfonyl chloride with a 2-(3-fluorophenyl)-2-methoxyethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Functional Group Protection : Methoxy and acetyl groups may require protection during synthesis to prevent undesired side reactions .

- Purification : Column chromatography or recrystallization in solvents like ethanol ensures high purity (>95%) .

- Data Consideration : Yields are optimized by controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating sulfonamide and acetyl group orientations .

- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxy singlet at ~3.3 ppm, fluorine coupling in the aromatic region) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z ~406) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity between the sulfonamide group and COX-2’s hydrophobic pocket. The trifluoromethyl/acetyl groups may enhance binding via π-π stacking .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with anti-inflammatory activity using regression models .

- Data Contradiction : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility, necessitating MD simulations for validation .

Q. What strategies resolve contradictions in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Comparative Assays : Standardize MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli using broth microdilution to minimize variability in inoculum size .

- Structural Analog Analysis : Compare bioactivity with analogs (e.g., 3-chloro-N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide) to identify substituent-dependent trends .

Q. How can reaction conditions be optimized to mitigate byproducts during sulfonamide coupling?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate but may require low temperatures to suppress hydrolysis .

- Catalysis : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation while reducing racemization in chiral intermediates .

- In-line Monitoring : Use FTIR to track sulfonyl chloride consumption and optimize reaction termination .

Data-Driven Research Design

Q. What in vitro assays are most suitable for evaluating the compound’s anticancer potential?

- Methodological Answer :

- Apoptosis Assays : Measure caspase-3/7 activation in HeLa or MCF-7 cells via fluorogenic substrates (e.g., DEVD-AMC) .

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to assess G1/S phase arrest, linked to acetyl group-mediated histone deacetylase inhibition .

Q. How do structural modifications (e.g., fluorophenyl vs. thiophene) impact physicochemical properties?

- Methodological Answer :

- LogP Measurement : Compare octanol-water partition coefficients to evaluate hydrophobicity changes. Fluorine substitution typically increases membrane permeability but may reduce solubility .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies melting point shifts caused by crystalline packing variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.